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Compound of Interest

Compound Name: Levophacetoperane hydrochloride

Cat. No.: B1675172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Levophacetoperane, with the chemical name [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate, is

a psychostimulant compound that has garnered interest for its potential therapeutic

applications. As the levorotatory enantiomer of phacetoperane, it acts as a dopamine and

norepinephrine reuptake inhibitor. This technical guide provides an in-depth overview of the

synthesis and chemical properties of its hydrochloride salt, Levophacetoperane
hydrochloride. The information is curated to be a valuable resource for professionals engaged

in chemical research and drug development.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Levophacetoperane and its

hydrochloride salt is presented below. These properties are crucial for its handling, formulation,

and analytical characterization.
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Property Value Reference

Levophacetoperane (Free

Base)

IUPAC Name
[(R)-phenyl-[(2R)-piperidin-2-

yl]methyl] acetate
[1]

CAS Number 24558-01-8 [1]

Molecular Formula C₁₄H₁₉NO₂ [1]

Molecular Weight 233.31 g/mol [1]

Levophacetoperane

Hydrochloride

Chemical Name

2-Piperidinemethanol, α-

phenyl-, acetate (ester),

hydrochloride

CAS Number 23257-56-9

Molecular Formula C₁₄H₂₀ClNO₂

Molecular Weight 269.77 g/mol

Melting Point 229-230 °C

Appearance White crystalline powder

Synthesis of Levophacetoperane Hydrochloride
The synthesis of Levophacetoperane hydrochloride is a multi-step process that involves the

creation of a racemic intermediate, followed by chiral resolution to isolate the desired

enantiomer, and finally, esterification and salt formation. The original synthesis was developed

by Rhône-Poulenc and is detailed in U.S. Patent 2,928,835.[1][2] A general overview of a

plausible synthetic route is described below.

Experimental Workflow for Synthesis
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Step 1: Synthesis of Racemic Precursor

Step 2: Chiral Resolution

Step 3: Esterification and Salt Formation

Racemic threo-phenyl-(piperidin-2-yl)-methanol Synthesis

Diastereomeric Salt Formation

Fractional Crystallization

Liberation of Enantiomer

Acetylation

Hydrochloride Salt Formation

Levophacetoperane HCl

Click to download full resolution via product page

Caption: General synthetic workflow for Levophacetoperane HCl.

Experimental Protocols
Step 1: Synthesis of Racemic threo-α-Phenyl-2-piperidinemethanol
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A common route to the racemic precursor involves the reaction of 2-benzoylpyridine with a

reducing agent, such as sodium borohydride, followed by catalytic hydrogenation to reduce the

pyridine ring to a piperidine ring. The stereochemistry of the reduction often yields a mixture of

threo and erythro isomers, which require separation.

Step 2: Chiral Resolution of threo-α-Phenyl-2-piperidinemethanol

The resolution of the racemic threo-α-phenyl-2-piperidinemethanol is a critical step to isolate

the desired (R,R)-enantiomer. This is typically achieved by forming diastereomeric salts with a

chiral resolving agent, such as (-)-dibenzoyltartaric acid, as mentioned in patent literature.[2]

Protocol for Diastereomeric Salt Formation:

Dissolve the racemic threo-α-phenyl-2-piperidinemethanol in a suitable solvent, such as

propanol.[2]

Add a solution of (-)-dibenzoyltartaric acid in the same solvent.[2]

Allow the mixture to stand, which leads to the precipitation of the less soluble

diastereomeric salt, the dibenzoyltartrate of the (R,R)-enantiomer.[2]

The precipitated salt is isolated by filtration.

To liberate the free base, the diastereomeric salt is treated with a base, such as sodium

hydroxide, and the (R,R)-threo-α-phenyl-2-piperidinemethanol is extracted with an organic

solvent.

Step 3: Acetylation of (R,R)-threo-α-Phenyl-2-piperidinemethanol

The isolated (R,R)-enantiomer of the alcohol is then acetylated to form Levophacetoperane.

Protocol for Acetylation:

The (R,R)-threo-α-phenyl-2-piperidinemethanol is dissolved in an appropriate solvent.

An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution,

often in the presence of a base to neutralize the acidic byproduct.
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The reaction mixture is stirred until the reaction is complete.

The crude Levophacetoperane is then purified, for example, by chromatography or

recrystallization.

Step 4: Formation of Levophacetoperane Hydrochloride

The final step is the formation of the hydrochloride salt to improve the compound's stability and

solubility.

Protocol for Hydrochloride Salt Formation:

The purified Levophacetoperane free base is dissolved in a suitable organic solvent, such

as diethyl ether or isopropanol.

A solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic

HCl) is added dropwise with stirring.

The Levophacetoperane hydrochloride precipitates as a white solid.

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action: Dopamine and
Norepinephrine Reuptake Inhibition
Levophacetoperane exerts its psychostimulant effects by acting as a reuptake inhibitor for two

key neurotransmitters in the central nervous system: dopamine (DA) and norepinephrine (NE).

Signaling Pathway
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Caption: Mechanism of action of Levophacetoperane.

By binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter

(NET) on the presynaptic neuron, Levophacetoperane prevents the reuptake of these

neurotransmitters from the synaptic cleft. This leads to an increased concentration and

prolonged presence of dopamine and norepinephrine in the synapse, enhancing their signaling

to the postsynaptic neuron. This enhanced dopaminergic and noradrenergic activity is believed

to be the basis for its stimulant and potential antidepressant effects.
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Analytical Methods
The quality control and analysis of Levophacetoperane hydrochloride are essential to ensure

its purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) is a suitable

technique for this purpose. While a specific validated monograph may not be publicly available,

a general Reverse-Phase HPLC (RP-HPLC) method can be developed and validated.

Proposed RP-HPLC Method Parameters
Parameter Proposed Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase

A mixture of an aqueous buffer (e.g., phosphate

buffer, pH adjusted) and an organic solvent

(e.g., acetonitrile or methanol) in isocratic or

gradient elution mode.

Flow Rate 1.0 mL/min

Detection

UV spectrophotometer at a suitable wavelength

(to be determined by UV scan, likely in the

range of 210-260 nm due to the phenyl group).

Injection Volume 10-20 µL

Column Temperature Ambient or controlled (e.g., 25-30 °C)

Method Validation Workflow
A comprehensive validation of the HPLC method should be performed according to ICH

guidelines to ensure its suitability for its intended purpose.
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Method Development & Optimization
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Caption: Workflow for HPLC method validation.

Conclusion
This technical guide provides a detailed overview of the synthesis and chemical properties of

Levophacetoperane hydrochloride, tailored for a scientific audience. The synthetic pathway,

centered around the chiral resolution of a key intermediate, and the mechanism of action,

involving the inhibition of dopamine and norepinephrine reuptake, are fundamental to

understanding this compound. The outlined analytical approach provides a framework for the

quality control and further investigation of this promising psychostimulant. This compilation of

information aims to support the ongoing research and development efforts in the field of

medicinal chemistry and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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